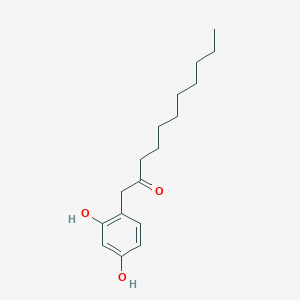

1-(2,4-Dihydroxyphenyl)undecan-2-one

説明

特性

CAS番号 |

19810-04-9 |

|---|---|

分子式 |

C17H26O3 |

分子量 |

278.4 g/mol |

IUPAC名 |

1-(2,4-dihydroxyphenyl)undecan-1-one |

InChI |

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-10-16(19)15-12-11-14(18)13-17(15)20/h11-13,18,20H,2-10H2,1H3 |

InChIキー |

UEEDZQGMUJIULC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)CC1=C(C=C(C=C1)O)O |

正規SMILES |

CCCCCCCCCCC(=O)C1=C(C=C(C=C1)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-(2,4-Dihydroxyphenyl)undecanone can be synthesized through several methods. One common approach involves the reaction of undecanoyl chloride with 2,4-dihydroxybenzene in the presence of a Lewis acid catalyst such as aluminium chloride. The reaction is typically carried out in a solvent like methylene chloride at room temperature for several hours .

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2,4-Dihydroxyphenyl)undecanone may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of boron trifluoride as a catalyst in a Fries rearrangement reaction can achieve higher yields .

化学反応の分析

Types of Reactions: 1-(2,4-Dihydroxyphenyl)undecanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminium hydride are common reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Alkylated or acylated derivatives.

科学的研究の応用

1-(2,4-Dihydroxyphenyl)undecanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It has been studied for its potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the formulation of certain types of polymers and resins.

作用機序

The mechanism of action of 1-(2,4-Dihydroxyphenyl)undecanone involves its interaction with specific molecular targets. For example, it has been shown to inhibit the enzyme 17β-hydroxysteroid dehydrogenase, which plays a role in steroid metabolism . The hydroxyl groups and the carbonyl group are key functional groups that interact with the enzyme’s active site, leading to inhibition.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Shorter Alkyl Chains

(a) 1-(2,4-Dihydroxyphenyl)propan-2-one

- CAS No.: 957864-19-6

- Molecular Formula : C₉H₁₀O₃

- Key Differences :

(b) 1-(2,4-Dihydroxyphenyl)-2-fluoroethanone

- CAS No.: 147220-82-4

- Molecular Formula : C₈H₇FO₃

- Key Differences: Fluorine substitution at the ketone’s α-position introduces electronegativity, altering reactivity and metabolic stability. Smaller size (MW: 170.14 g/mol) compared to the undecanone derivative .

Chalcone Derivatives with Dihydroxyphenyl Groups

(a) Butein

- CAS No.: 487-52-5

- Molecular Formula : C₁₅H₁₂O₅

- Structure : (E)-1-(2,4-Dihydroxyphenyl)-3-(3,4-dihydroxyphenyl)-2-propen-1-one.

- Key Differences :

(b) 1-(2,4-Dihydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one

Functionalized Long-Chain Derivatives

11-Phenoxyundecanoic Acid

- CAS No.: 7170-44-7

- Molecular Formula : C₁₇H₂₆O₃ (same as the target compound).

- Key Differences: Carboxylic acid terminus instead of a ketone, drastically altering acidity (pKa ~5) and hydrogen-bonding behavior. Potential for salt formation or esterification, unlike the neutral ketone .

Research Findings and Implications

- Biological Activity: Chalcone derivatives (e.g., Butein) exhibit tyrosinase inhibition and antioxidant properties due to conjugated systems and hydroxyl groups . The undecanone derivative’s long chain may favor interactions with hydrophobic enzyme pockets.

- Solubility vs. Bioavailability: Shorter-chain analogs (e.g., propan-2-one) have higher solubility but may lack tissue penetration compared to the undecanone derivative .

- Structural Modifications: Substituents like fluorine or methoxy groups fine-tune electronic properties and metabolic stability, as seen in fluorinated ethanone and methoxychalcone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。